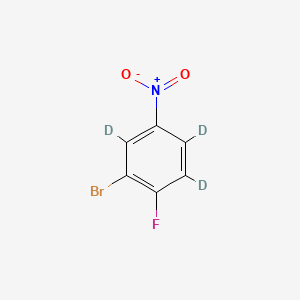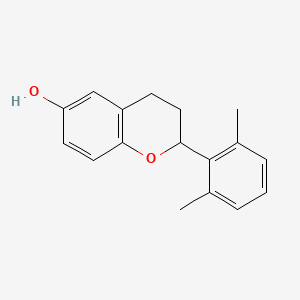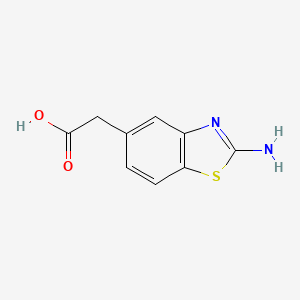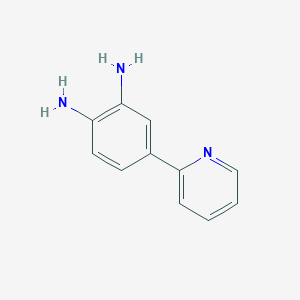
1-Bromo-2,4,5-trideuterio-6-fluoro-3-nitro-benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-2,4,5-trideuterio-6-fluoro-3-nitro-benzene is a halogenated aromatic compound with the molecular formula C6D3NO2FBr. This compound is characterized by the presence of bromine, fluorine, and nitro functional groups, along with deuterium atoms replacing hydrogen atoms at specific positions on the benzene ring. It is used primarily in scientific research and has applications in various fields such as chemistry, biology, and materials science .
Métodos De Preparación
The synthesis of 1-Bromo-2,4,5-trideuterio-6-fluoro-3-nitro-benzene typically involves multiple steps, including halogenation, nitration, and deuteration. One common synthetic route is as follows:
Nitration: The nitro group is introduced via nitration, which involves treating the compound with a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Deuteration: The replacement of hydrogen atoms with deuterium can be achieved through the use of deuterated reagents or solvents, such as deuterium oxide (D2O) or deuterated chloroform (CDCl3).
Industrial production methods may involve similar steps but are optimized for large-scale synthesis and higher yields .
Análisis De Reacciones Químicas
1-Bromo-2,4,5-trideuterio-6-fluoro-3-nitro-benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride (SnCl2) in hydrochloric acid (HCl) or catalytic hydrogenation with palladium on carbon (Pd/C).
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the nitro group, to form nitroso or other oxidized derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
1-Bromo-2,4,5-trideuterio-6-fluoro-3-nitro-benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in studies involving isotopic labeling.
Biology: The compound can be used in biochemical assays to study enzyme interactions and metabolic pathways.
Medicine: It may be used in the development of pharmaceuticals, particularly in the design of drugs that target specific biological pathways.
Industry: The compound is used in materials science for the development of advanced materials with specific properties, such as polymers and coatings .
Mecanismo De Acción
The mechanism of action of 1-Bromo-2,4,5-trideuterio-6-fluoro-3-nitro-benzene depends on the specific application and the molecular targets involved
Bromine: Acts as a leaving group in substitution reactions, facilitating the formation of new chemical bonds.
Nitro Group: Can undergo reduction to form amino derivatives, which may interact with biological targets such as enzymes and receptors.
Fluorine: Contributes to the compound’s stability and reactivity, influencing its interactions with other molecules
Comparación Con Compuestos Similares
1-Bromo-2,4,5-trideuterio-6-fluoro-3-nitro-benzene can be compared with other halogenated and nitro-substituted benzene derivatives:
1-Bromo-4-fluorobenzene: Lacks the nitro and deuterium substitutions, making it less versatile in certain applications.
1-Bromo-2-fluorobenzene: Similar to 1-Bromo-4-fluorobenzene but with different substitution patterns, affecting its reactivity and applications.
1-Bromo-2,4,5-trifluoro-3-nitrobenzene: Contains fluorine atoms instead of deuterium, which may influence its chemical properties and applications.
The unique combination of bromine, fluorine, nitro, and deuterium substitutions in this compound makes it a valuable compound for various scientific research applications.
Propiedades
Fórmula molecular |
C6H3BrFNO2 |
|---|---|
Peso molecular |
223.01 g/mol |
Nombre IUPAC |
1-bromo-2,4,5-trideuterio-6-fluoro-3-nitrobenzene |
InChI |
InChI=1S/C6H3BrFNO2/c7-5-3-4(9(10)11)1-2-6(5)8/h1-3H/i1D,2D,3D |
Clave InChI |
FAWMTDSAMOCUAR-CBYSEHNBSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1[N+](=O)[O-])[2H])Br)F)[2H] |
SMILES canónico |
C1=CC(=C(C=C1[N+](=O)[O-])Br)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![9-Thia-1-azaspiro[5.5]undecane-2,4-dione](/img/structure/B13891477.png)

![5,7-Dihydroxy-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one](/img/structure/B13891488.png)
![N-[4-(5-methoxy-1-methyl-3,6-dihydro-2H-pyridin-4-yl)-2-propan-2-yloxyphenyl]formamide](/img/structure/B13891491.png)


![tert-Butyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B13891506.png)

![Benzonitrile, 3-[(2-oxo-1(2H)-pyridinyl)methyl]-](/img/structure/B13891514.png)

![2-[(3,7-Dimethylocta-2,6-dien-1-YL)oxy]benzoate](/img/structure/B13891530.png)

